
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves multiple steps, including the formation of the thiochroman core and the subsequent attachment of the hydroxy-phenylpiperidinyl-propyl side chain. The synthetic routes typically involve:
Formation of Thiochroman Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of Side Chain: The hydroxy-phenylpiperidinyl-propyl side chain is introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenyl-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiochroman derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpiperidinyl-propyl side chain may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman include other thiochroman derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman: A derivative with a methoxy group instead of a hydroxy group.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of the thiochroman core and the hydroxy-phenylpiperidinyl-propyl side chain, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
153804-58-1 |
|---|---|
Fórmula molecular |
C23H29NO2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H29NO2S/c25-21(17-26-22-10-4-8-20-9-5-15-27-23(20)22)16-24-13-11-19(12-14-24)18-6-2-1-3-7-18/h1-4,6-8,10,19,21,25H,5,9,11-17H2 |
Clave InChI |
ZEROLGWVEICMFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCC(CN3CCC(CC3)C4=CC=CC=C4)O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


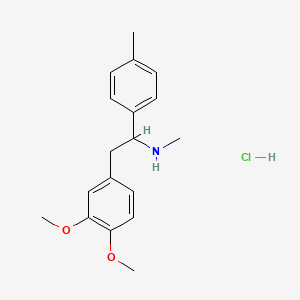
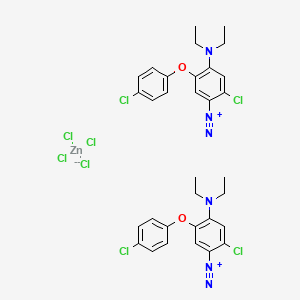
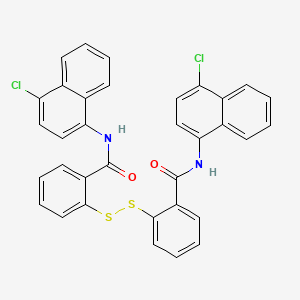
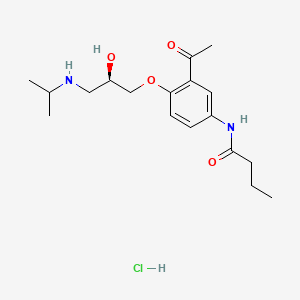
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
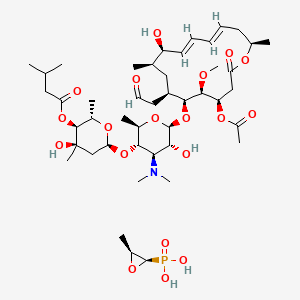
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
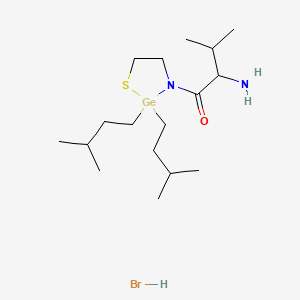

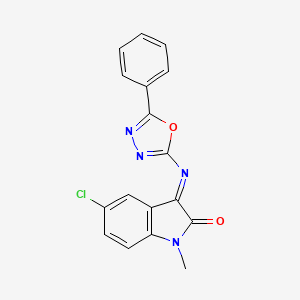
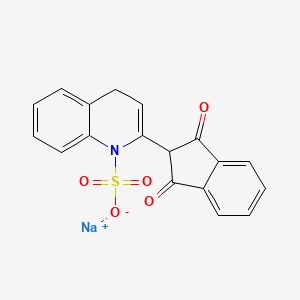
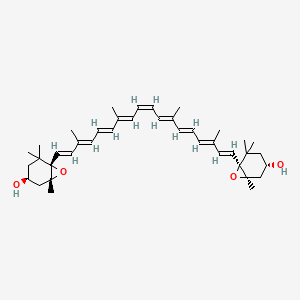
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)

